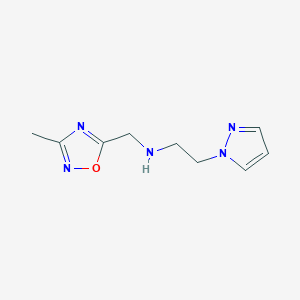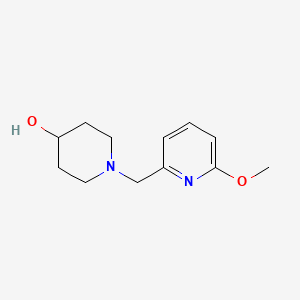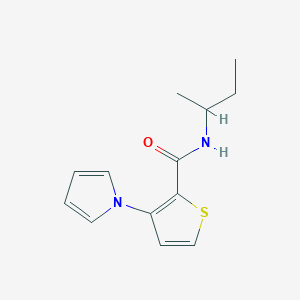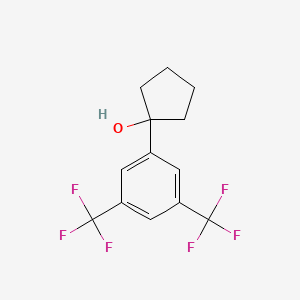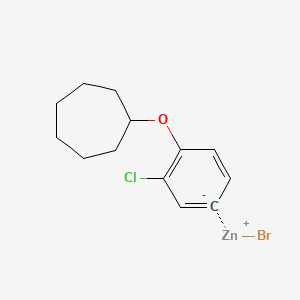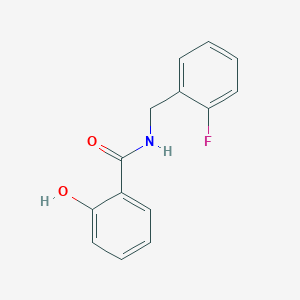
2-(2-Isopropoxyphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-isopropoxyphenoxymethyl)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized reactors designed to handle organometallic reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, such as peptides and nucleotides, for research purposes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the presence of a catalyst, which helps to activate the substrate and promote the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Iso-propyloxy)methyl]phenylzinc bromide: This compound has a similar structure but lacks the additional phenoxy group.
3-(2-isopropoxyphenoxymethyl)phenylzinc bromide: This compound has a similar structure but with the isopropoxy group in a different position.
Uniqueness
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy and phenoxy groups enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C16H17BrO2Zn |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethoxy)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17O2.BrH.Zn/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NTVHTGGUUKMFBN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


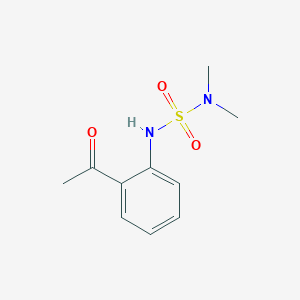
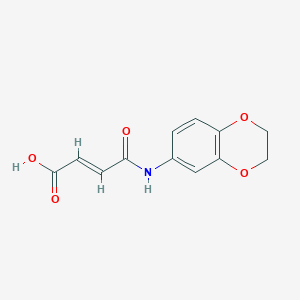
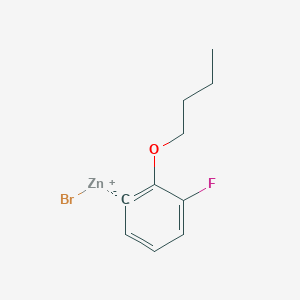
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
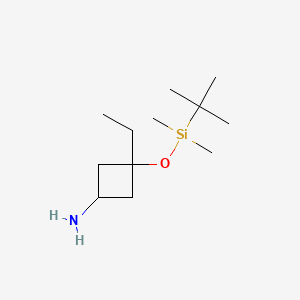
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
